molecular formula C15H21KO6Pt B3367763 Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate CAS No. 19426-59-6

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate

Cat. No.: B3367763
CAS No.: 19426-59-6
M. Wt: 531.5 g/mol
InChI Key: ARVFWDOBVUQTPO-HXGNVLNTSA-K
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Description

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate is a coordination compound containing platinum as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate typically involves the reaction of potassium tetrachloroplatinate with 1-acetyl-2-oxopropyl and pentane-2,4-dione ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate can undergo various types of chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate has several scientific research applications, including:

    Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate exerts its effects involves coordination of the platinum center with target molecules. The platinum atom can form strong bonds with various ligands, leading to changes in the structure and reactivity of the target molecules. This coordination can affect molecular pathways and biological processes, making the compound useful in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Potassium tetrachloroplatinate: A simpler platinum coordination compound with different ligands.

    Potassium bis(acetylacetonato)platinate: Another platinum complex with acetylacetonate ligands.

Uniqueness

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate is unique due to the specific combination of ligands, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

potassium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.K.Pt/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;/q;;;+1;+2/p-3/b2*4-3+;4-3-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVFWDOBVUQTPO-HXGNVLNTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[K+].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[K+].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21KO6Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19426-59-6
Record name Potassium trisacetylacetonatoplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019426596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinate(1-), bis(1-acetyl-2-oxopropyl)(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, potassium (1:1), (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 2
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 3
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 4
Reactant of Route 4
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 5
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 6
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate

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